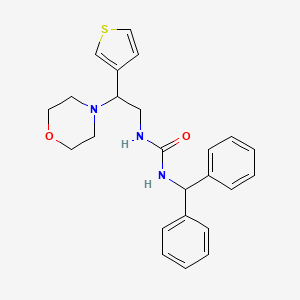

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a benzhydryl moiety, a morpholino group, and a thiophene ring

Méthodes De Préparation

The synthesis of 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves multicomponent reactions (MCRs), which are known for their efficiency and atom economy. One common synthetic route involves the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Analyse Des Réactions Chimiques

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholino or thiophene moieties, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl and morpholino groups are known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds, such as:

2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound also features a morpholino and thiophene moiety but differs in its overall structure and synthetic route.

1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea: This compound shares the benzhydryl and morpholino groups but has a different substitution pattern on the phenyl ring.

Activité Biologique

1-Benzhydryl-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24N2O2S and a molecular weight of 356.48 g/mol. The structure features a benzhydryl group linked to a morpholino group through a thiophenyl ethyl chain, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl isocyanate with morpholine and thiophene derivatives. This method has been optimized to yield high purity and yield, making it suitable for further biological evaluations.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, research on urea derivatives has shown that they can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Urea Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Benzhydryl-3-(2-thienyl)urea | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| 1-Benzhydryl-3-(2-morpholino)urea | A549 (Lung Cancer) | 15 | Cell cycle arrest |

| 1-Benzhydryl-3-(4-chlorophenyl)urea | HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Antidiabetic Activity

Another area of interest is the potential antidiabetic activity. Compounds structurally similar to this compound have been evaluated for their ability to modulate insulin secretion from pancreatic beta-cells. In vitro studies indicate that these compounds can enhance insulin release in response to glucose stimulation.

Case Study: Insulin Secretion Modulation

In a study published in PubMed, several urea derivatives were tested on isolated rat pancreatic islets. The results indicated that certain compounds significantly increased insulin secretion, suggesting a role in diabetes management:

- Compound Tested: 1-Benzhydryl-3-(2-thienyl)urea

- Experimental Setup: Isolated rat pancreatic islets

- Outcome: Enhanced insulin secretion by approximately 30% compared to control.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- KATP Channels: Similar compounds have been shown to modulate ATP-sensitive potassium channels, leading to depolarization and increased calcium influx, which promotes insulin secretion.

- Apoptotic Pathways: The induction of apoptosis in cancer cells may involve the activation of caspases and the mitochondrial pathway, as evidenced by increased cytochrome c release in treated cells.

Propriétés

IUPAC Name |

1-benzhydryl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c28-24(25-17-22(21-11-16-30-18-21)27-12-14-29-15-13-27)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,16,18,22-23H,12-15,17H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJJBXOVMRJYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.